

An In-depth Technical Guide to the Physical Properties of Triphenylmethanesulfenyl Chloride

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Compound of Interest

Compound Name: *Triphenylmethanesulfenyl chloride*

Cat. No.: B139920

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Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **triphenylmethanesulfenyl chloride** (TrSCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from established chemical sources and peer-reviewed literature. It details the compound's structural, physicochemical, and spectroscopic characteristics, offering both foundational knowledge and practical insights. The guide includes structured data tables for quick reference, detailed experimental considerations for property verification, and visual diagrams to elucidate molecular structure and analytical workflows, ensuring a thorough understanding for both theoretical and applied contexts.

Introduction and Molecular Identity

Triphenylmethanesulfenyl chloride, also known as tritylsulfenyl chloride, is an organosulfur compound widely utilized in synthetic organic chemistry. Its primary application lies in its function as a protecting group, particularly for amino and hydroxyl functionalities, due to the stable yet selectively cleavable sulfenamide and sulfenate linkages it forms.^[1] The bulky trityl (triphenylmethyl) group confers significant steric hindrance, influencing the compound's reactivity and physical behavior. This guide focuses exclusively on its fundamental physical properties, which are paramount for its handling, characterization, and application in complex synthetic pathways.

Molecular Structure: The molecule consists of a central carbon atom bonded to three phenyl rings (the triphenylmethyl or "trityl" group) and a sulfenyl chloride (-SCl) moiety. This structure is

key to its reactivity and its distinct physical characteristics.

Caption: Molecular structure of **triphenylmethanesulfenyl chloride**.

Core Physicochemical Properties

The physical state and solubility of a reagent are primary determinants of its handling, storage, and reaction conditions. **Triphenylmethanesulfenyl chloride** is a solid at room temperature, with a distinct yellow color.^{[2][3]} Its nonpolar character, dominated by the three phenyl rings, dictates its solubility profile.

| Property | Value | Source(s) |
|-------------------|--|--------------|
| Molecular Formula | C ₁₉ H ₁₅ ClS | [2][4][5] |
| Molecular Weight | 310.84 g/mol | [2][3][4][5] |
| Appearance | Yellow Solid | [2][3] |
| Melting Point | 137 °C | [2] |
| Boiling Point | 421.5 ± 44.0 °C (Predicted) | [2] |
| Density | 1.204 ± 0.06 g/cm ³ (Predicted) | [2] |
| CAS Number | 24165-03-5 | [2][3][4][5] |

Solubility Profile:

- Soluble: Dichloromethane, Ethyl Acetate, Methanol.^[2]
- Insoluble: Insoluble in water, where it is prone to hydrolysis. The analogous compound, triphenylmethyl chloride, is also noted to be insoluble in water.^{[6][7]}

Expert Insight: The choice of solvent for reactions involving TrSCI is critical. Anhydrous chlorinated solvents like dichloromethane are often preferred as they readily dissolve the reagent without promoting decomposition. While solubility in methanol is noted, caution is advised as protic solvents can lead to solvolysis over time.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for verifying the identity and purity of **triphenylmethanesulfenyl chloride**. Spectroscopic methods provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the three phenyl rings. These typically appear as a complex multiplet in the range of 7.2-7.5 ppm. The integration of this region should correspond to 15 protons.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the central quaternary carbon of the trityl group.

Causality in Experimental Choice: When preparing an NMR sample, the choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl_3) is an excellent choice due to its high dissolving power for TrSCI and its single residual solvent peak that does not interfere with the aromatic signals of the analyte.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. The spectrum of TrSCI is characterized by:

- Aromatic C-H stretching: Peaks typically appear just above 3000 cm^{-1} .
- Aromatic C=C stretching: A series of sharp absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-S and S-Cl stretches: These are weaker and occur in the fingerprint region ($< 800\text{ cm}^{-1}$).

The absence of a broad O-H stretch (around $3200\text{-}3600\text{ cm}^{-1}$) is a key indicator of a pure, unhydrolyzed sample.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **triphenylmethanesulfenyl chloride** (MW: 310.84), the mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to this mass. A key fragmentation pattern would involve the loss of the chlorine or the entire sulfenyl chloride group to yield the highly stable trityl cation ($C(Ph)_3^+$) at m/z 243.^[4]

Experimental Protocol: Melting Point Determination

This protocol describes a self-validating system for verifying the purity of a **triphenylmethanesulfenyl chloride** sample via melting point analysis. A sharp melting range close to the literature value indicates high purity, whereas a broad or depressed melting range suggests the presence of impurities.

Objective: To determine the melting point range of a solid sample of **triphenylmethanesulfenyl chloride**.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline solid in a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.

- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
- **Accurate Determination:** Use a fresh sample. Set the apparatus to heat at a rate of 1-2 °C per minute once the temperature is ~15-20 °C below the expected melting point (137 °C).^[2]
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1). Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T_2).
- **Reporting:** The melting point is reported as the range $T_1 - T_2$.

Caption: Workflow for experimental melting point determination.

Handling, Storage, and Safety

Triphenylmethanesulfenyl chloride is classified as a hazardous substance that can cause severe skin burns and eye damage.^{[4][8]} Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times during handling.

- **Storage:** The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to minimize degradation.^{[2][3]} It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible to prevent hydrolysis.
- **Transport:** This material is classified as a Dangerous Good for transport, which may incur additional shipping requirements.^[5]

Conclusion

The physical properties of **triphenylmethanesulfenyl chloride**—a yellow, crystalline solid with a melting point of 137 °C and characteristic solubility in nonpolar organic solvents—are direct consequences of its bulky, aromatic structure.^[2] A thorough understanding of these properties, verified through standard analytical techniques such as NMR, IR, and melting point determination, is fundamental for its effective and safe use in organic synthesis. The data and protocols presented in this guide provide a robust framework for scientists engaged in research and development involving this versatile reagent.

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